molecular formula C19H21ClN2O2 B11558193 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

Cat. No.: B11558193
M. Wt: 344.8 g/mol
InChI Key: HHNNHSIHQVCREC-FYJGNVAPSA-N
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Description

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a methoxyphenyl group, and a pentanehydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE typically involves the condensation of 2-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of pentanehydrazide. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-Chlorophenyl)ethylidene]-4-nitrobenzohydrazide
  • 2-Chlorophenol
  • Indole derivatives

Uniqueness

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PENTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pentanamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-3-12-19(23)22-21-13-15-8-5-7-11-18(15)24-14-16-9-4-6-10-17(16)20/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

HHNNHSIHQVCREC-FYJGNVAPSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2Cl

Canonical SMILES

CCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2Cl

Origin of Product

United States

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